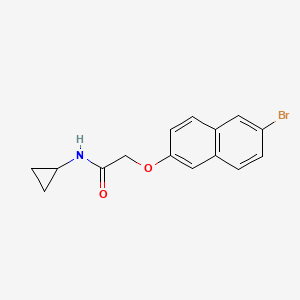
N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide, also known as DPA-714, is a small molecule drug that has gained significant attention in the field of neuroscience research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is predominantly expressed in the mitochondria of glial cells in the central nervous system. In recent years, DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of various neurological disorders.
作用机制
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of glial cell activity and the regulation of neuroinflammation. TSPO is thought to play a key role in the regulation of mitochondrial function and cellular energy metabolism, and its activation by N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide may lead to the suppression of neuroinflammatory responses and the promotion of neuronal survival.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the suppression of microglial activation, the reduction of pro-inflammatory cytokine production, and the promotion of neuronal survival. In addition, N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to improve cognitive function and reduce brain damage in animal models of neurodegenerative disease and traumatic brain injury.
实验室实验的优点和局限性
One of the main advantages of using N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide in lab experiments is its high selectivity for TSPO, which allows for the specific targeting of glial cells in the central nervous system. In addition, N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective tool for research. However, one limitation of using N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide is its limited availability, which can make it difficult to obtain for some research groups.
未来方向
There are a number of potential future directions for the research and development of N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide. These include the optimization of its synthesis and purification methods, the development of more sensitive and specific imaging techniques for neuroinflammation, and the exploration of its potential therapeutic applications in various neurological disorders. In addition, further studies are needed to fully elucidate the mechanism of action of N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide and its effects on glial cell function and neuroinflammation.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide involves a multi-step process that begins with the reaction of 2-acetylpyridine with 2,3-dimethylaniline to form 2-(2,3-dimethylphenyl)-2-oxopyridine. This intermediate is then reacted with ethyl chloroacetate to yield N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide. The final product is obtained through purification and isolation using column chromatography.
科学研究应用
N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied for its potential applications in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The selective binding of N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide to TSPO in glial cells makes it a promising tool for the non-invasive imaging of neuroinflammation, which is a hallmark of many neurological disorders. In addition, N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for the treatment of these disorders.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-5-7-13(12(11)2)16-14(18)10-17-9-4-3-8-15(17)19/h3-9H,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMMERJIXNORQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CC=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carbonyl]-2-phenylphthalazin-1-one](/img/structure/B7519035.png)
methanone](/img/structure/B7519041.png)
![2-[(4-fluorophenyl)sulfonylamino]-N-(5-morpholin-4-ylpyridin-2-yl)benzamide](/img/structure/B7519042.png)
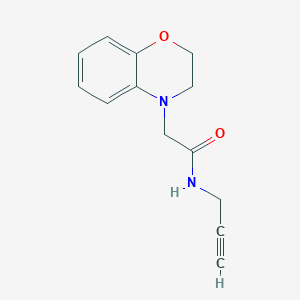
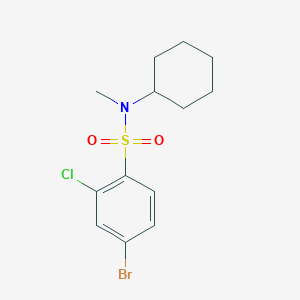
![5-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3-oxazole](/img/structure/B7519065.png)
![1-(1-Benzylpiperidin-4-yl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7519068.png)
![5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7519076.png)
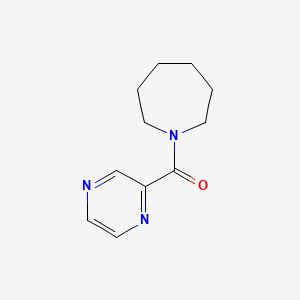
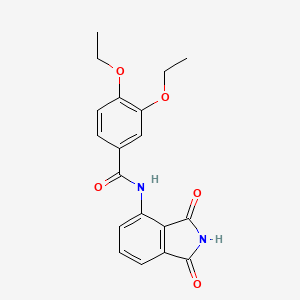
![(6-Bromonaphthalen-2-yl) 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7519091.png)
![3-[[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]sulfamoyl]benzoic acid](/img/structure/B7519102.png)
